Kistamicin B - 155683-51-5

Kistamicin B

Catalog Number: EVT-1202234
CAS Number: 155683-51-5
Molecular Formula: C70H60ClN9O16
Molecular Weight: 1318.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kistamicin B is a natural product found in Microtetraspora with data available.
Source

Kistamicin B is derived from the fermentation of Amycolatopsis parvosata, which is part of the Actinobacteria phylum. This organism is recognized for its ability to produce diverse bioactive compounds, including several clinically relevant antibiotics. The biosynthesis of kistamicins involves complex enzymatic pathways that facilitate the formation of their intricate structures .

Classification

Kistamicin B falls under the classification of glycopeptide antibiotics. These compounds are characterized by their glycosylated cyclic structures and are primarily known for their effectiveness against Gram-positive bacteria. The unique structural features of kistamicins contribute to their mechanism of action, which involves disrupting bacterial cell wall synthesis .

Synthesis Analysis

Methods

The synthesis of kistamicin B has been primarily studied through biosynthetic pathways involving non-ribosomal peptide synthetases (NRPS). These enzymes play a crucial role in assembling the peptide backbone by catalyzing the condensation of amino acids in a modular fashion. The biosynthetic process also involves various tailoring enzymes, such as halogenases and hydroxylases, which modify the peptide to enhance its biological activity .

Technical Details

  1. Non-Ribosomal Peptide Synthetase Assembly: The NRPS machinery consists of multiple modules, each responsible for incorporating specific amino acids into the growing peptide chain.
  2. Cyclization Pathways: Kistamicin biosynthesis involves cyclization reactions facilitated by specific oxygenases (OxyA and OxyC), which introduce cross-links that are critical for the stability and function of the antibiotic .
Molecular Structure Analysis

Structure

Kistamicin B features a complex bicyclic structure that includes biaryl ether bonds. Its molecular formula is C₃₁H₃₉N₅O₁₈, highlighting a significant number of functional groups that contribute to its biological activity. The structure consists of multiple rings that provide rigidity and enhance interaction with target sites within bacterial cells .

Data

  • Molecular Weight: 689.7 g/mol
  • Key Functional Groups: Hydroxyl groups, amine groups, and ether linkages are prominent in the structure, contributing to its solubility and reactivity.
Chemical Reactions Analysis

Reactions

Kistamicin B undergoes various chemical reactions during its biosynthesis and when interacting with biological systems. Key reactions include:

  • Condensation Reactions: These occur during peptide bond formation in NRPS assembly.
  • Oxidative Modifications: Enzymes such as cytochrome P450s facilitate oxidative cross-linking, which is essential for forming the final active structure of kistamicin B .

Technical Details
The mechanism through which these reactions occur often involves electron transfer processes and the generation of reactive intermediates that can lead to further modifications or degradation if not properly regulated .

Mechanism of Action

Kistamicin B exerts its antibacterial effects primarily by inhibiting cell wall synthesis in Gram-positive bacteria. It binds to specific targets within the bacterial cell wall biosynthesis pathway, disrupting essential processes necessary for maintaining cell integrity.

Process

  1. Binding: Kistamicin B binds to peptidoglycan precursors or enzymes involved in cell wall synthesis.
  2. Inhibition: This binding inhibits transglycosylation and transpeptidation reactions, leading to weakened cell walls and eventual lysis of bacterial cells.

Data

Studies have shown that kistamicin B demonstrates potent activity against various resistant strains of bacteria, making it a valuable candidate in antibiotic therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Kistamicin B is typically isolated as a white to off-white powder.
  • Solubility: It exhibits varying solubility in water and organic solvents, which can influence its bioavailability.

Chemical Properties

  • Stability: Kistamicin B is sensitive to light and temperature, necessitating careful handling during storage.
  • Reactivity: The presence of multiple functional groups allows kistamicin B to participate in various chemical reactions, enhancing its potential applications in medicinal chemistry.
Applications

Kistamicin B has several scientific uses primarily due to its antibacterial and antiviral properties:

  • Antibiotic Development: It serves as a template for developing new antibiotics aimed at resistant bacterial strains.
  • Research Tool: Kistamicin B is utilized in studies investigating bacterial resistance mechanisms and cell wall synthesis pathways.
  • Potential Therapeutic Agent: Ongoing research explores its efficacy against viral infections, expanding its potential applications beyond traditional antibacterial uses .
Structural Characterization of Kistamicin B

Primary Structure Analysis: Amino Acid Composition and Sequence

Kistamicin B is a heptapeptide antibiotic with a complex primary structure composed of both proteinogenic and non-proteinogenic amino acids. Its linear sequence consists of seven residues: N-terminal D-tyrosine (D-Tyr), followed by 3,5-dihydrophenylglycine (Dpg₃,₅), biphenyl ether bis-amino acid, diphenyl substituted indole tris-amino acid, 4-hydroxyphenylglycine (Hpg), D-tyrosine (D-Tyr), and C-terminal 3,5-dihydrophenylglycine (Dpg₃,₅) [1]. The peptide backbone incorporates three stereochemically distinct D-configured residues (positions 1, 2, and 6), which are critical for its biological activity and structural stability. A defining structural feature distinguishing Kistamicin B from its congener Kistamicin A is the presence of a C-terminal phenethylamide group (–NH–CH₂–CH₂–C₆H₅), replacing the free carboxylate found in Kistamicin A [1] [6]. This modification significantly enhances the molecule's lipophilicity and influences its interaction with biological targets.

Table 1: Amino Acid Composition of Kistamicin B

PositionAmino AcidConfigurationStructural Role
1D-TyrosineDN-terminus, crosslinking anchor
23,5-Dihydrophenylglycine (Dpg₃,₅)DA-O-B ring formation
3Biphenyl ether bis-amino acidLCore scaffold rigidity
4Diphenyl substituted indoleLDE aryl crosslink site
54-Hydroxyphenylglycine (Hpg)LC-O-D ring formation
6D-TyrosineDSubstrate for halogenation
73,5-Dihydrophenylglycine (Dpg₃,₅)LC-terminus with phenethylamide modification

Secondary and Tertiary Architecture: Crosslinking Patterns

The biological activity of Kistamicin B is conferred by its intricate tricyclic ring system formed through oxidative phenolic coupling reactions catalyzed by cytochrome P450 enzymes (Oxy proteins). Three characteristic crosslinks stabilize the three-dimensional structure:

  • 15-Membered A-O-B Ring: An unusual ether bridge linking the Dpg₃,₅ residue at position 2 (A-ring) to the biphenyl ether system at position 3 (B-ring). This large macrocycle is rare among glycopeptide antibiotics and contributes significantly to conformational flexibility [3] [5].
  • 12-Membered C-O-D Ring: A conserved ether bridge connecting the indole moiety at position 4 (C-ring) to Hpg at position 5 (D-ring), analogous to the C-O-D ring in vancomycin-type antibiotics but with distinct spatial orientation due to the upstream A-O-B ring [1].
  • DE Aryl Crosslink: A direct carbon-carbon bond between the indole system at position 4 (D-ring) and the D-Tyr residue at position 6 (E-ring), forming a biaryl axis. This crosslink generates axial chirality and further rigidifies the aglycone core [3] [9].

Remarkably, biosynthetic studies reveal that only two cytochrome P450 enzymes (OxyA and OxyC) catalyze the formation of all three crosslinks. OxyC is particularly unusual, exhibiting dual catalytic functionality by installing both the DE biaryl crosslink and the A-O-B ether bridge. This enzymatic promiscuity is facilitated by interactions with the X-domain, a conserved recruitment domain within the non-ribosomal peptide synthetase (NRPS) machinery that positions Oxy enzymes for specific oxidative couplings [3] [5].

Table 2: Crosslinking Patterns in Kistamicin B

CrosslinkResidues ConnectedRing SizeBond TypeCatalyzing Enzyme
A-O-BAA2 (Dpg₃,₅) - AA3 (Biphenyl)15-memberedEtherOxyC
C-O-DAA4 (Indole) - AA5 (Hpg)12-memberedEtherOxyA
DEAA4 (Indole) - AA6 (D-Tyr)BiarylCarbon-CarbonOxyC

Comparative Structural Analysis with Type I–V Glycopeptide Antibiotics

Kistamicin B is classified as a Type V glycopeptide antibiotic (GPA) based on its characteristic structural elements:

  • Tryptophan-Derived Indole System: Position 4 features a diphenyl-substituted indole moiety derived from tryptophan, a hallmark of Type V GPAs like complestatin and corbomycin [4] [9]. This contrasts with Types I-IV (dalbaheptides), which typically feature Hpg or tyrosine at this position.
  • D-E Biaryl Crosslink: The presence of a direct C-C bond between residues 4 (D-ring, indole) and 6 (E-ring, D-Tyr) forms a biaryl system unique to Type V GPAs [9].
  • Lack of Glycosylation: Unlike Types I-IV GPAs (e.g., vancomycin, teicoplanin, dalbavancin), Kistamicin B and other Type V members lack sugar appendages [4] [9].

However, Kistamicin B exhibits transitional features. Its A-O-B ring system resembles the F-O-G ring found in some Type II GPAs (e.g., keratimicin), yet it is significantly larger (15-membered vs. 12-membered) and involves different residue types [4]. Furthermore, the presence of aliphatic residues (Dpg₃,₅) at positions 2 and 7 aligns it more closely with Type I GPAs (e.g., vancomycin has Leu at AA1 and AA3), while Type II-IV GPAs possess exclusively aromatic residues [4] [9]. This unique blend of structural characteristics positions Kistamicin B as a structural bridge between classical dalbaheptides (Types I-IV) and the more divergent Type V GPAs.

Table 3: Structural Classification of Kistamicin B Among Glycopeptide Antibiotics

FeatureType I (e.g., Vancomycin)Type II (e.g., Avoparcin)Type V (e.g., Kistamicin B)
AA1Aliphatic (Leu)Aromatic (Hpg/Fpg)Aliphatic (D-Tyr)*
AA2Aromatic (Hpg)Aromatic (Hpg)Aliphatic (Dpg₃,₅)
AA3Aliphatic (Asn/Cln)Aromatic (Hpg)Aromatic (Biphenyl ether)
AA4Aromatic (Hpg)Aromatic (Hpg)Aromatic (Diphenyl indole)
AA6Aromatic (Hpg/Tyr)Aromatic (Hpg/Tyr)Aromatic (D-Tyr)
Characteristic CrosslinksC-O-D, D-O-E, C-O-D/EC-O-D, D-O-E, F-O-GA-O-B, C-O-D, DE Biaryl
GlycosylationYes (disaccharide typical)YesNo
Tryptophan in ScaffoldNoNoYes (AA4)

*D-Tyr is aromatic but classified as "aliphatic" in traditional GPA typing due to its occurrence in Type I positions.

Role of Non-Proteinogenic Residues

Non-proteinogenic amino acids are fundamental to Kistamicin B's structure and function:

  • 3,5-Dihydrophenylglycine (Dpg₃,₅): This residue occurs at positions 2 and 7. Its dihydroxylated phenyl ring serves as a crucial nucleophile for the OxyC-catalyzed formation of the 15-membered A-O-B ether bridge involving the AA2 residue [1] [3]. The meta-substitution pattern (3,5-dihydroxy) is distinct from the para-hydroxy configuration of Hpg found in many GPAs, influencing the angle and stability of the A-O-B macrocycle. Biosynthetically, Dpg₃,₅ originates from acetate/malonate precursors via polyketide synthase-like pathways involving enzymes such as DpgA-D, ensuring its specific incorporation by the NRPS adenylation domains [3] [8].
  • Phenethylamide Modification: The C-terminal carboxyl group of AA7 (Dpg₃,₅) is amidated with phenethylamine (–NH–CH₂–CH₂–C₆H₅) in Kistamicin B. This modification enhances membrane permeability compared to the carboxylate form (Kistamicin A) and significantly impacts bioactivity [1] [10]. The phenethyl group provides hydrophobic interactions with target molecules or membranes, contributing to Kistamicin B's unique antiviral profile (ID₅₀ = 1.8 μg/mL against influenza virus) [10]. Biosynthetic logic suggests amidation occurs after NRPS assembly and peptide release, likely catalyzed by a dedicated amide synthase.

These residues exemplify how tailored biosynthesis of non-canonical building blocks expands the structural and functional repertoire of natural products. The Dpg₃,₅ residues enable unique macrocyclization patterns, while the phenethylamide tail fine-tunes physicochemical and pharmacological properties.

Advanced Spectroscopic Techniques: NMR and MS/MS Elucidation

The complex structure of Kistamicin B, particularly its crosslinked aglycone, necessitated the application of advanced spectroscopic methods for full elucidation:1. Multidimensional NMR Spectroscopy:- ¹H-¹³C HSQC and HMBC: These experiments were critical for assigning proton and carbon chemical shifts and establishing direct correlations through 2-3 bond J-couplings. Long-range HMBC correlations were instrumental in identifying the ether linkages (A-O-B, C-O-D) and the biaryl bond (DE), confirming the cyclization pattern [1].- NOESY/ROESY: Through-space correlations revealed key spatial proximities, such as those between the ortho-protons of the AA2 Dpg₃,₅ ring (H-2, H-6) and the biphenyl protons of AA3, confirming the A-O-B ring geometry. Similarly, constraints involving the indole H of AA4 and the aromatic ring of AA6 confirmed the DE biaryl crosslink's configuration [1] [3].- Residual Dipolar Couplings (RDCs): Applied in weakly aligning media, RDCs provided precise dihedral angle constraints and validated the three-dimensional fold of the tricyclic scaffold, particularly the spatial relationship between the A-O-B ring and the core C-O-D/DE rings [2].

  • High-Resolution Tandem Mass Spectrometry (MS/MS):
  • Electron Transfer Dissociation (ETD): Preserved labile modifications (e.g., phenethylamide) and generated sequence-specific fragment ions. ETD spectra confirmed the molecular formula (C₇₀H₆₀ClN₉O₁₆, [M+H]⁺ calc. 1318.73, found 1318.73) and the presence of chlorine [10].
  • Collision-Induced Dissociation (CID): Produced characteristic fragments indicative of crosslink sites. Cleavage patterns around the AA2-AA3 and AA4-AA5 bonds yielded ions diagnostic for the A-O-B and C-O-D ether bridges, respectively. Unique fragment ions resulting from cleavage adjacent to the biaryl bond (AA4-AA6) confirmed the DE crosslink [1] [6].
  • MSⁿ Sequencing: Multi-stage fragmentation was essential for deconvoluting the complex fragmentation pattern of the crosslinked aglycone, allowing unambiguous assignment of the linear peptide sequence prior to cyclization and the sites of post-assembly modification (phenethylamide) [6].

Integration of NMR-derived spatial data with MS/MS sequencing provided a comprehensive solution to the structural puzzle posed by Kistamicin B's unique crosslinking pattern and non-proteinogenic residues. Recent structural biology studies on the biosynthetic enzymes (e.g., P450 OxyA structure, PDB: 7TTA) further support the NMR assignments by revealing the enzymatic basis for the observed cyclization patterns [2].

Properties

CAS Number

155683-51-5

Product Name

Kistamicin B

IUPAC Name

(1R,22R,25S,28R,31S,42R)-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-22-[[(2R)-3-(4-hydroxyphenyl)-2-(2-phenylethylcarbamoylamino)propanoyl]amino]-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid

Molecular Formula

C70H60ClN9O16

Molecular Weight

1318.7 g/mol

InChI

InChI=1S/C70H60ClN9O16/c71-49-27-38-12-19-55(49)96-56-30-39(11-18-54(56)84)61(69(92)93)80-64(87)51-22-36-8-15-46(16-9-36)95-57-31-41-26-48(62(57)85)37-10-17-47-42(33-73-50(47)28-37)29-53(74-63(86)52(23-35-6-13-43(81)14-7-35)76-70(94)72-21-20-34-4-2-1-3-5-34)65(88)77-59(40-24-44(82)32-45(83)25-40)67(90)79-60(41)68(91)78-58(38)66(89)75-51/h1-19,24-28,30-33,51-53,58-61,73,81-85H,20-23,29H2,(H,74,86)(H,75,89)(H,77,88)(H,78,91)(H,79,90)(H,80,87)(H,92,93)(H2,72,76,94)/t51-,52-,53-,58+,59+,60-,61-/m1/s1

InChI Key

ACUGLGSAQKAJRT-KZGAUPIUSA-N

SMILES

C1C2C(=O)NC(C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)C(C(=O)N2)NC(=O)C5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)CC(C(=O)NC(C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O

Synonyms

kistamicin B

Canonical SMILES

C1C2C(=O)NC(C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)C(C(=O)N2)NC(=O)C5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)CC(C(=O)NC(C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O

Isomeric SMILES

C1[C@H]2C(=O)N[C@H](C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)[C@H](C(=O)N2)NC(=O)[C@H]5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)C[C@H](C(=O)N[C@@H](C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O

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